molecular formula C9H10FN3O3 B12447097 N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide

N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide

Cat. No.: B12447097
M. Wt: 227.19 g/mol
InChI Key: HOOYDGDCGGIRNS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide is a benzamide derivative characterized by a fluoro substituent at the 3-position, a nitro group at the 5-position, and a 2-aminoethylamide side chain.

Properties

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

IUPAC Name

N-(2-aminoethyl)-3-fluoro-5-nitrobenzamide

InChI

InChI=1S/C9H10FN3O3/c10-7-3-6(9(14)12-2-1-11)4-8(5-7)13(15)16/h3-5H,1-2,11H2,(H,12,14)

InChI Key

HOOYDGDCGGIRNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Route 1: Acid Chloride Intermediate

Step 1: Preparation of 3-Fluoro-5-Nitrobenzoic Acid
3-Fluoro-5-nitrobenzoic acid serves as the primary precursor. Its synthesis involves:

  • Oxidation of 3-fluoro-5-nitrotoluene : Using CrO₃/H₂SO₄ in acetic acid at 95°C yields the benzoic acid derivative.
  • Alternative Nitration : Direct nitration of 3-fluorobenzoic acid with HNO₃/H₂SO₄ mixtures under controlled temperatures (0–5°C) achieves regioselective nitration.

Step 2: Conversion to Acid Chloride

  • Thionyl Chloride (SOCl₂) : Reacting 3-fluoro-5-nitrobenzoic acid with SOCl₂ in dichloromethane (DCM) at reflux temperatures (40–50°C) forms the acid chloride.
  • Oxalyl Chloride : A milder alternative, used with dimethylformamide (DMF) as a catalyst in anhydrous conditions.

Step 3: Amide Formation
The acid chloride reacts with 2-aminoethylamine under basic conditions:

Reagent Conditions Yield Source
2-Aminoethylamine Triethylamine, DCM, 0°C → RT, 4–6h 75–85%
HCl Salt of Amine SOCl₂-mediated coupling, reflux 70–80%

Purification : Ethyl acetate extraction followed by silica gel chromatography (eluent: 5% MeOH/DCM).

Route 2: Direct Amide Coupling

Step 1: Activated Esters
3-Fluoro-5-nitrobenzoic acid is converted to an activated ester:

  • N-Hydroxysuccinimide (NHS) Ester : Coupling with NHS in the presence of dicyclohexylcarbodiimide (DCC) at 0°C.
  • HATU/DIPEA : Modern peptide coupling reagents for improved efficiency.

Step 2: Reaction with 2-Aminoethylamine

Ester Type Base Solvent Time Yield Source
NHS ester DIPEA DMF 12h 60–70%
HATU-activated DIPEA DCM 4h 85–90%

Advantage : Avoids hazardous acid chlorides; suitable for large-scale production.

Key Reaction Parameters and Challenges

Nitration Selectivity

Controlled nitration of fluorobenzoic acids requires precise temperature management:

Substrate Nitration Conditions Position Yield Source
3-Fluorobenzoic acid HNO₃/H₂SO₄, 0–5°C, 2h 5-NO₂ 82%
4-Fluorobenzoic acid HNO₃/H₂SO₄, 50°C, 4h 3-NO₂ 75%

Challenge : Over-nitration or fluorine displacement at higher temperatures.

Amine Reactivity

2-Aminoethylamine’s bifunctional nature necessitates:

  • Protective Groups : Boc protection of the amine prior to coupling (e.g., N-Boc-2-aminoethylamine).
  • Base Selection : Triethylamine or DIPEA to neutralize HCl byproducts.

Comparative Analysis of Methods

Method Steps Key Reagents Yield Range Scalability
Acid Chloride Route 3 SOCl₂, TEA, DCM 75–85% High
Direct Coupling 2 HATU, DIPEA, DMF 85–90% Moderate
NHS Ester Route 2 DCC, NHS, DIPEA 60–70% Low

Optimal Choice : Acid chloride route for industrial synthesis; HATU-mediated coupling for high-purity small batches.

Critical Experimental Data

Representative Procedure (Route 1)

  • Acid Chloride Formation :
    • 3-Fluoro-5-nitrobenzoic acid (10 g, 48 mmol) + SOCl₂ (15 mL) in DCM (50 mL).
    • Reflux for 2h, then distill off excess SOCl₂.
  • Amine Coupling :
    • Add 2-aminoethylamine (5.4 g, 54 mmol) and TEA (6.7 g, 66 mmol) to acid chloride.
    • Stir at 0°C → RT for 4h. Extract with ethyl acetate, wash with brine.

Purity : >95% (HPLC).

Spectral Data

Technique Data Source
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (dd, J=9.3, 2.8 Hz, 1H, H-4), δ 4.42 (s, 2H, CH₂)
¹³C NMR (101 MHz) δ 168.5 (CO), δ 146.8 (NO₂), δ 44.1 (CH₂)

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Acid Chloride : Minimize exposure to moisture; use anhydrous solvents.
  • Amine Alkylation : Use excess amine (1.1–1.2 equivalents) to drive reaction to completion.

Waste Management

Byproduct Disposal Method Source
HCl (from SOCl₂) Neutralization with NaOH
DCM Distillation/recovery

Scientific Research Applications

N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the aminoethyl group can form hydrogen bonds with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide with key analogs, focusing on substituent effects, synthesis, and inferred properties.

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Key Inferred Properties Synthesis Method (Reference)
This compound 3-F, 5-NO₂, 2-aminoethylamide High polarity (aminoethyl), electron-deficient aromatic ring; potential kinase inhibition Likely involves benzoyl chloride coupling and nitro retention
5-Amino-N-ethyl-2-fluorobenzamide (AB3024) 5-NH₂, 2-F, ethylamide Reduced electron withdrawal (NH₂ vs. NO₂); higher solubility in polar solvents Standard amidation (e.g., acyl chloride + amine)
N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7a) 3,4-diF, 2-(2-F-4-I-C₆H₃-NH), 2-aminoethoxyamide Enhanced lipophilicity (iodine); potential radiopharmaceutical use TFA-mediated deprotection, column chromatography
2-fluoro-N-[5-methyl-3-(5-methylbenzoxazol-2-ylidene)-4-oxocyclohexadienyl]benzamide Benzoxazole-fused cyclohexadienone, 2-F Extended π-conjugation; possible fluorescence or DNA intercalation Multi-step coupling (e.g., benzoxazole formation)

Biological Activity

N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, particularly in anticancer and antimicrobial applications.

Synthesis and Structural Characteristics

This compound can be synthesized through a nucleophilic substitution reaction involving 3-fluoro-5-nitrobenzoic acid derivatives and appropriate amines. The presence of the nitro group and the fluorine atom are critical for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal cancer (CRC) cells. For instance, a related compound demonstrated significant cytotoxicity against HCT-116 CRC cells, achieving an IC50 value in the low nanomolar range. The mechanism involves the induction of reactive oxygen species (ROS) and targeting tubulin, leading to disruption of microtubule dynamics and subsequent cell death .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are known to produce toxic intermediates upon reduction, which can bind to DNA and cause cellular damage. This mechanism is similar to that observed in established antibiotics like metronidazole, which also contains a nitro group . The compound's efficacy against bacterial strains suggests its potential as a new antimicrobial agent.

Anticancer Studies

A study investigating various nitrobenzamide derivatives found that compounds with similar structures to this compound exhibited promising anticancer activities. For example, compounds were evaluated for their ability to inhibit tumor growth in vivo, showing significant reductions in tumor size compared to control groups .

CompoundCell LineIC50 (µM)Mechanism of Action
12HCT-116<0.1Induces G2/M phase arrest
20fMCF-742.4Anti-microtubule activity
20aHepG215.8Induces apoptosis via ROS production

Antimicrobial Studies

In antimicrobial assays, this compound showed effectiveness against several pathogenic bacteria. The reduction of the nitro group is crucial for its activity, leading to the formation of reactive species that can damage bacterial DNA .

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